molecular formula C17H17Br2NO B290613 2,5-dibromo-N-(4-butylphenyl)benzamide

2,5-dibromo-N-(4-butylphenyl)benzamide

Cat. No.: B290613
M. Wt: 411.1 g/mol
InChI Key: GWQRFKHVRWATIG-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-(4-butylphenyl)benzamide is a brominated benzamide derivative characterized by two bromine atoms at the 2- and 5-positions of the benzene ring and a 4-butylphenyl group attached to the amide nitrogen.

Properties

Molecular Formula

C17H17Br2NO

Molecular Weight

411.1 g/mol

IUPAC Name

2,5-dibromo-N-(4-butylphenyl)benzamide

InChI

InChI=1S/C17H17Br2NO/c1-2-3-4-12-5-8-14(9-6-12)20-17(21)15-11-13(18)7-10-16(15)19/h5-11H,2-4H2,1H3,(H,20,21)

InChI Key

GWQRFKHVRWATIG-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their comparative features are summarized below:

Compound Substituents Biological Activity (PCAF HAT Inhibition %) Key Features Environmental/Regulatory Notes
2,5-Dibromo-N-(4-butylphenyl)benzamide 2,5-dibromo; N-(4-butylphenyl) Not directly reported (inferred: moderate) Lipophilic butyl group enhances membrane permeability; lacks carboxyl/hydroxyl groups. Likely persistent due to bromination; unclassified under CEPA .
3,5-Dibromo-N-(4-hydroxyphenyl)benzamide 3,5-dibromo; N-(4-hydroxyphenyl) Not tested Hydroxyl group improves solubility; used as a precursor for dendritic polymers. Not explicitly regulated in provided data.
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzamide 3,5-dibromo; N-(4-bromophenyl); 2-hydroxy Not tested Additional bromine and hydroxyl group; higher polarity. Categorized under CEPA 1999 for persistence .
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8, ) 2-hexanoylamino; 4-carboxyphenyl 67% inhibition at 100 μM Carboxyl group enhances water solubility; acyl chain critical for activity. No data provided.

Environmental and Regulatory Perspectives

  • Brominated benzamides, such as 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide, are flagged under CEPA 1999 for environmental persistence . The target compound’s lack of hydroxyl groups and differing bromine positions may mitigate such concerns, though bromine content still warrants scrutiny.

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